molecular formula C12H17BrN2O4S B13379791 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide

2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide

Cat. No.: B13379791
M. Wt: 365.25 g/mol
InChI Key: CUIKYLKSZVPUPE-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with propanamide under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability. Additionally, the bromophenyl group provides opportunities for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C12H17BrN2O4S

Molecular Weight

365.25 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C12H17BrN2O4S/c1-9(12(16)14-7-8-19-2)15-20(17,18)11-5-3-10(13)4-6-11/h3-6,9,15H,7-8H2,1-2H3,(H,14,16)

InChI Key

CUIKYLKSZVPUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCOC)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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